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Compound of Interest

Compound Name: NSC16168

Cat. No.: B1680131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F

(ERCC1-XPF) endonuclease is a critical component of the nucleotide excision repair (NER)

pathway, responsible for repairing a wide range of DNA lesions, including those induced by

platinum-based chemotherapies.[1][2] Inhibition of ERCC1-XPF has emerged as a promising

strategy to overcome resistance to these anticancer agents.[3][4] NSC16168 is a known

inhibitor of ERCC1-XPF that potentiates the efficacy of cisplatin.[1] This guide provides a

comparative analysis of NSC16168 and other reported ERCC1-XPF inhibitors, offering a

detailed look at their relative potencies and cellular activities to inform future drug development

efforts.

Comparative Efficacy of ERCC1-XPF Inhibitors
The following table summarizes the in vitro potency of several small molecule inhibitors against

the ERCC1-XPF endonuclease. The inhibitors are compared based on their half-maximal

inhibitory concentration (IC50), with lower values indicating higher potency.
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Compound ID
Chemical
Scaffold

Target
Interaction

IC50 (µM) Reference

NSC16168

N/A (Structure

not publicly

detailed)

Endonuclease

Activity
0.42 [1]

NSC143099

N/A (Structure

not publicly

detailed)

Endonuclease

Activity
0.022 [1]

ERCC1-XPF-IN-

1 (B9)

Acridine

derivative

Endonuclease

Activity
0.49 [4][5]

Compound 6
Acridine

derivative

Protein-Protein

Interaction
N/A (Potent) [6]

Cellular Activity: Potentiation of DNA-Damaging
Agents
The ultimate goal of an ERCC1-XPF inhibitor is to enhance the cytotoxicity of DNA-damaging

chemotherapeutics in cancer cells. The following table highlights the cellular effects of these

inhibitors in combination with such agents.
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Compound ID Cell Line
Combination
Agent

Observed
Effect

Reference

NSC16168 H460 Cisplatin

Potentiated

cisplatin

cytotoxicity and

inhibited DNA

repair.

[1]

ERCC1-XPF-IN-

1 (B9)
HCT-116

UV radiation,

Cyclophosphami

de

Potentiated

cytotoxicity of UV

and

cyclophosphamid

e; inhibited

removal of

CPDs.

[4][5]

Compound 4 HCT-116

UV radiation,

Cyclophosphami

de

Sensitized

colorectal cancer

cells to UV

radiation and

cyclophosphamid

e.

[3]

Compound 6 HCT-116

UVC radiation,

Cyclophosphami

de, Ionizing

radiation

Sensitized cells

to UVC radiation,

cyclophosphamid

e, and ionizing

radiation.

[6]

Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling

pathway they target and the workflow of the experiments used to evaluate them.
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ERCC1-XPF in Nucleotide Excision Repair (NER)
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Caption: The NER pathway and the inhibitory action of NSC16168 analogues on ERCC1-XPF.
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Workflow for Evaluating ERCC1-XPF Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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